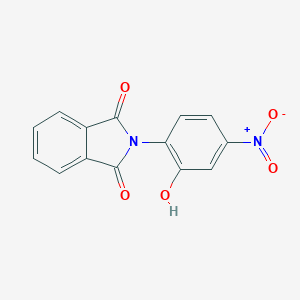![molecular formula C6H9NO2 B138990 N-[(2Z)-3-Oxo-2-butanylidene]acetamide CAS No. 144522-63-4](/img/structure/B138990.png)
N-[(2Z)-3-Oxo-2-butanylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z)-3-Oxo-2-butanylidene]acetamide, also known as Methyl Ethyl Ketone Azine (MEKA), is a chemical compound widely used in the field of organic chemistry. It is a colorless, odorless, and highly reactive compound that has been extensively studied for its potential applications in various scientific research areas.
Mecanismo De Acción
The mechanism of action of MEKA is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophiles to form new compounds. It may also act as a cross-linking agent by forming covalent bonds between polymer chains.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of MEKA. However, it is known to be highly reactive and may cause irritation to the skin, eyes, and respiratory system upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEKA has several advantages in lab experiments, including its high reactivity and ability to act as a cross-linking agent. However, its highly reactive nature also poses a risk of contamination and requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on MEKA. It could be studied further for its potential applications in the production of polymers, resins, and adhesives. It could also be explored for its potential use as a reagent in organic chemistry reactions. Additionally, further research could be conducted on its biochemical and physiological effects to better understand its potential risks and safety considerations.
Métodos De Síntesis
MEKA can be synthesized through the reaction between ethyl acetoacetate and methyl ethyl ketone in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure MEKA.
Aplicaciones Científicas De Investigación
MEKA has been widely used in scientific research for its potential applications in various fields. It has been studied for its ability to act as a cross-linking agent in the production of polymers, resins, and adhesives. It has also been used in the synthesis of organic compounds and as a reagent in organic chemistry reactions.
Propiedades
Número CAS |
144522-63-4 |
|---|---|
Nombre del producto |
N-[(2Z)-3-Oxo-2-butanylidene]acetamide |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-(3-oxobutan-2-ylidene)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3 |
Clave InChI |
SROSLIALPCZMCB-UHFFFAOYSA-N |
SMILES |
CC(=NC(=O)C)C(=O)C |
SMILES canónico |
CC(=NC(=O)C)C(=O)C |
Sinónimos |
Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




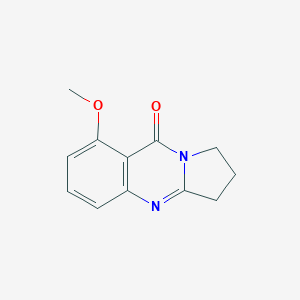
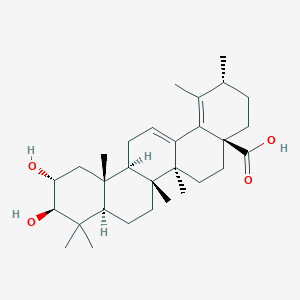
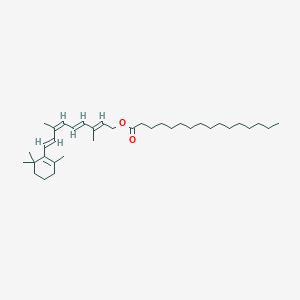

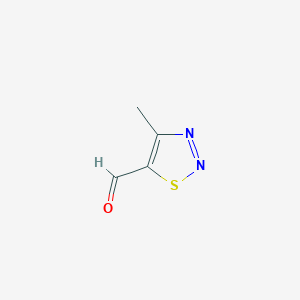

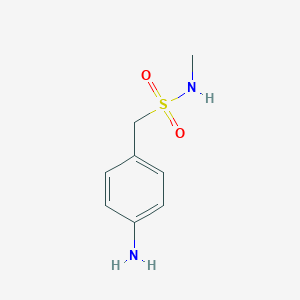
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
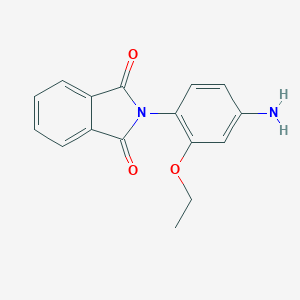
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
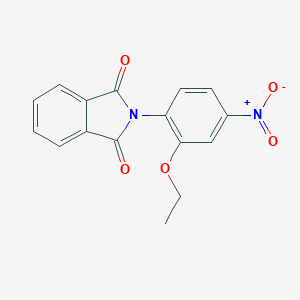
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
